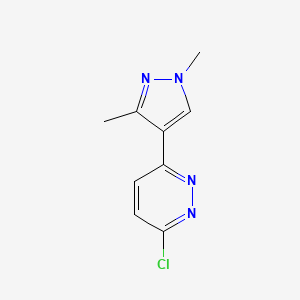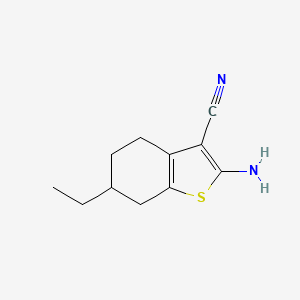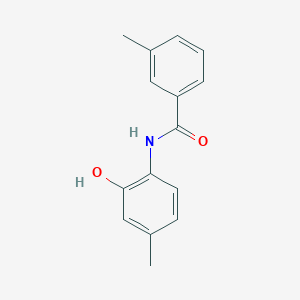
1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine is not directly mentioned in the provided papers. However, the papers discuss various organic compounds and their synthesis, which can provide insights into the synthesis and properties of related compounds. For instance, the synthesis of bis-spiropyrazoline derivatives via 1,3-dipolar cycloaddition under sonication is described, which suggests a method that could potentially be adapted for the synthesis of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine . Additionally, novel polyimides with tert-butyl side groups have been synthesized, indicating the influence of tert-butyl groups on the physical properties of organic compounds .
Synthesis Analysis
The papers describe various synthetic routes for organic compounds, which could be relevant to the synthesis of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine. For example, the use of sonication in the synthesis of bis-spiropyrazoline derivatives could be a technique applicable to the synthesis of other complex organic molecules, potentially including 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine . The synthesis of polyimides with tert-butyl side groups through polycondensation also provides a precedent for introducing tert-butyl groups into aromatic compounds .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their properties and reactivity. The papers provide examples of structural analysis through spectral and X-ray crystallographic analysis, which are essential techniques for confirming the regio- and stereoselectivity of cycloadducts . Similarly, the structure of novel triazole derivatives was confirmed by X-ray analysis . These methods could be employed to analyze the molecular structure of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine.
Chemical Reactions Analysis
The papers discuss various chemical reactions, such as the coupling reaction to synthesize triazene derivatives and the benzylation and hydroxymethylation of bispyrazoles . These reactions highlight the reactivity of different functional groups and could provide insights into the types of chemical reactions that 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine might undergo.
Physical and Chemical Properties Analysis
The introduction of tert-butyl side groups in polyimides results in a low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature . These properties are influenced by the molecular structure and could be relevant when considering the physical and chemical properties of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine. The papers do not directly discuss the properties of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine, but the properties of similar compounds with tert-butyl groups and aromatic rings can provide a basis for predicting its behavior.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Wang et al. (2006) in the Journal of Molecular Modeling investigated bipyrazolic-type organic compounds, focusing on their potential activity as corrosion inhibitors. Through density functional theory (DFT), the study elucidated the inhibition efficiencies and reactive sites of these compounds, providing insights into their application in protecting metals from corrosion (Wang et al., 2006).
Asymmetric Hydrogenation
Imamoto et al. (2012) discussed the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Their research highlights the use of tert-butylmethylphosphino groups in creating catalysts that exhibit excellent enantioselectivities and high catalytic activities, demonstrating the versatility of such compounds in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Polyhydrazides and Poly(amide–hydrazide)s Synthesis
Hsiao et al. (1999) reported on the synthesis and properties of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s. These materials, derived from hydroquinone and substituted hydroquinones, exhibit high thermal stability and solubility in polar solvents, highlighting their potential for advanced material applications (Hsiao et al., 1999).
Endosomolytic Polymers
Research by Ferruti et al. (2000) into poly(amido-amine)s carrying ter-amino groups and carboxyl groups per repeating unit presented these polymers as promising endosomolytic agents. Their study underscores the correlation between physicochemical properties and biological activity, suggesting applications in drug delivery systems (Ferruti et al., 2000).
Luminescent and Redox Properties
Romain et al. (2014) explored the redox and luminescent properties of robust and air-stable N-heterocyclic carbene group 4 metal complexes. The homoleptic bis-adduct zirconium and hafnium complexes they studied could be oxidized, revealing ligand-centered redox species and demonstrating potential applications in luminescent materials and electronic devices (Romain et al., 2014).
Propriétés
IUPAC Name |
[4-(4-tert-butylbenzoyl)-3-methylpiperazin-1-yl]-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O2/c1-19-18-28(24(30)20-8-12-22(13-9-20)26(2,3)4)16-17-29(19)25(31)21-10-14-23(15-11-21)27(5,6)7/h8-15,19H,16-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKXPPVJNPLWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

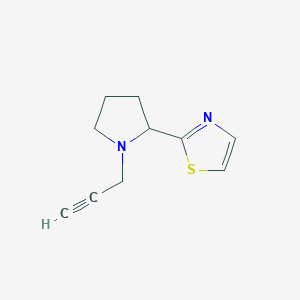

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide](/img/structure/B2541536.png)
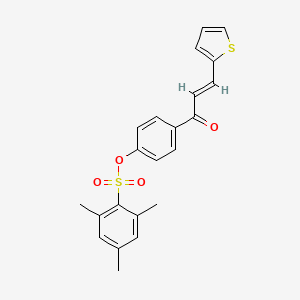
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2541538.png)
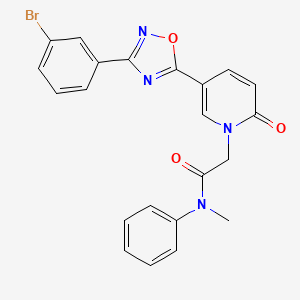
![5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2541543.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2541545.png)
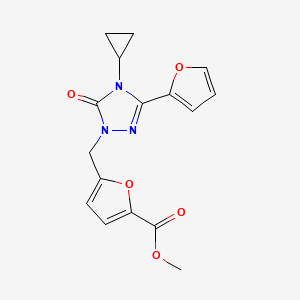
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2541547.png)
